(R)-Azepan-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-azepan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBYASTGWKFHK-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC[C@@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428010 | |
| Record name | (R)-Azepan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124932-43-0 | |
| Record name | (R)-Azepan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-3-amino-Hexahydro-1H-Azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for R Azepan 3 Amine and Its Derivatives
Biocatalytic Approaches to Chiral Azepanes
Advantages of Biocatalysis in Scalable Production of Chiral Amines
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering significant advantages over traditional chemical methods. mdpi.comunito.it Conventional routes often rely on the resolution of racemates or transition-metal catalysis, which can involve harsh conditions, expensive and toxic heavy metals, and the generation of considerable waste. nih.gov Biocatalytic processes, by contrast, utilize enzymes like transaminases (ATAs), imine reductases (IREDs), and monoamine oxidases to achieve high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. mdpi.comnih.gov
The primary advantages of using biocatalysis for producing chiral amines include excellent stereo- and regioselectivity, often leading to high yields in a single synthesis step. uhasselt.be This approach can circumvent the 50% theoretical yield limit of classical kinetic resolutions, enabling direct asymmetric synthesis with higher efficiency. europa.eu A landmark example is the development of an engineered transaminase for the synthesis of sitagliptin, which demonstrated that biocatalysis can prepare optically pure amines from corresponding ketones, including sterically demanding substrates. uhasselt.be This enzymatic process is regarded as a showcase of green chemistry and has been successfully demonstrated on a pilot scale. uhasselt.be
For industrial-scale applications, biocatalysis offers enhanced sustainability by reducing energy consumption, decreasing reliance on metal-based catalysts, and minimizing the formation of unwanted side products. europa.eu Enzyme immobilization techniques, such as binding to solid supports like agarose (B213101) or chitosan (B1678972) beads, further enhance the industrial viability of biocatalysis. nih.gov Immobilization improves enzyme stability, simplifies product separation, and allows for the catalyst to be efficiently recovered and reused over multiple cycles without significant loss of activity or enantioselectivity. nih.gov
Stereoselective Synthesis of Advanced Azepane-Based Architectures
The construction of the seven-membered azepane ring with precise stereochemical control is a significant challenge in organic synthesis. Several modern strategies have been developed to create these advanced architectures, which are valuable scaffolds in medicinal chemistry.
Asymmetric aminohydroxylation (AA) is a direct and powerful method for the enantioselective synthesis of vicinal amino alcohols, which are key structural motifs in many bioactive molecules. rsc.org The Sharpless asymmetric aminohydroxylation (ASAH), in particular, facilitates the regio- and syn-selective synthesis of 1,2-amino alcohols from alkenes using osmium tetroxide as a catalyst in the presence of a chiral ligand. rsc.org
This strategy has been successfully applied to the synthesis of the azepane core of (-)-balanol, a potent inhibitor of protein kinase C. rsc.orgnih.gov In a formal synthesis of this complex molecule, a modified ASAH of an α,β-unsaturated aryl ester was employed. The use of a dihydroquinyl (DHQ) alkaloid ligand system was crucial for controlling the regio- and enantioselectivity of the reaction, enabling the creation of the two critical stereogenic centers within the azepane ring. rsc.orgnih.gov
A more recent development is the osmium-catalyzed tethered aminohydroxylation (TA), which has been used for the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.govresearchgate.net This approach involves the reaction of allylic alcohols derived from carbohydrates. The tethering strategy ensures complete regio- and stereocontrol during the formation of the new C-N bond. nih.govresearchgate.net Subsequent intramolecular reductive amination completes the formation of the azepane ring. nih.govacs.org This method represents the first application of the osmium-catalyzed TA reaction to the synthesis of iminosugars. nih.govresearchgate.net
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for constructing cyclic systems, including the seven-membered azepane ring. wikipedia.org This reaction, typically catalyzed by well-defined ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts) complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.orguwindsor.ca The entropically driven release of ethylene shifts the equilibrium toward the desired cyclic product. uwindsor.ca
RCM offers broad functional group tolerance and is effective for creating rings of various sizes, making it highly suitable for complex molecule synthesis. wikipedia.org The strategy has been applied to the synthesis of polyhydroxyazepanes, where diastereoselective formation of the azepane ring was achieved upon a carbohydrate derivative using a combination of reductive amination and RCM. researchgate.net Other applications include the synthesis of benzo researchgate.netfigshare.comazepino[1,2-b]isoquinolin-9-ones from suitable diene precursors, demonstrating the utility of RCM in building fused heterocyclic systems containing an azepane moiety. researchgate.net The synthesis of indolizidine and pyrroloazepine analogues has also been accomplished using RCM of sugar-derived hydroxylamines as a key step. beilstein-journals.org
The rhodium-catalyzed asymmetric conjugate addition of aryl- and alkenylboronic acids to α,β-unsaturated carbonyl compounds, known as the Hayashi-Miyaura reaction, is a robust method for forming C-C bonds with high enantioselectivity. rsc.orgrsc.org This reaction has been widely developed and applied to the total synthesis of complex natural products. rsc.org
While direct application to (R)-azepan-3-amine itself is less common, the principles of this reaction are used to construct functionalized azepane precursors. For instance, the strategy is effective for the synthesis of chiral 4-aryl-2-piperidinones, which are six-membered ring analogues of key azepane structures. rsc.org The methodology can be extended to seven-membered rings, providing access to chiral azepane cores substituted with aryl groups. The reaction typically employs a chiral rhodium complex, such as one containing a BINAP derivative as the ligand, to induce asymmetry. rsc.org
Recent studies have focused on intramolecular versions of the Hayashi-Miyaura reaction to construct fused ring systems. This approach was used to create the tricyclic core of the ergoline (B1233604) skeleton, found in clavine alkaloids, by cyclizing a D-tryptophan derivative containing a pinacol (B44631) boronic ester and a tethered alkene acceptor. uniurb.it The reaction proceeded with high diastereoselectivity, demonstrating the power of this method in building complex, polycyclic azepane-containing architectures. uniurb.it
A novel one-pot photoenzymatic workflow has been developed for the synthesis of chiral N-Boc-protected amino- and hydroxy-azepanes. researchgate.netfigshare.comacs.org This process combines a photochemical oxyfunctionalization step with a stereoselective enzymatic transformation, demonstrating a mild and operationally simple route from readily available starting materials. researchgate.netresearcher.lifenih.gov
The workflow begins with the photochemical oxyfunctionalization of N-Boc-azepane, which favors the introduction of a carbonyl group at a distal C-H position, yielding N-Boc-azepan-4-one. acs.org This intermediate is then subjected to in-situ enzymatic modification. Two pathways are possible:
Enzymatic Transamination: Using an amine transaminase (ATA), the ketone is converted into a chiral amine.
Enzymatic Reduction: Using a keto reductase (KRED), the ketone is reduced to a chiral alcohol.
This combined photo-biocatalytic cascade allows for the production of N-Boc-4-aminoazepane and N-Boc-4-hydroxyazepane with high conversions and excellent enantiomeric excess (>99% ee). acs.org
Table 1: One-Pot Photoenzymatic Synthesis of Chiral Azepane Derivatives
| Starting Material | Intermediate | Enzyme | Product | Conversion (Step 2) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| N-Boc-azepane (7b) | N-Boc-azepan-4-one (9b) | ATA-256 | (S)-N-Boc-4-aminoazepane (10b) | 80% | >99% |
Data sourced from a study on photoenzymatic synthesis. acs.org The conversion for the initial photochemical step (7b to 9b) was >90%. acs.org
Functionalization and Derivatization Reactions of this compound
This compound serves as a valuable chiral building block, and its functionalization is key to its utility in the synthesis of pharmaceuticals and other fine chemicals. smolecule.com The primary amino group and the secondary amine within the azepane ring are the main sites for derivatization.
One of the most significant applications of (S)-azepan-3-amine, the enantiomer of the title compound, is as a key intermediate in the synthesis of fluoroquinolone antibiotics, such as besifloxacin (B178879) hydrochloride. smolecule.com This involves the nucleophilic substitution reaction of the primary amine onto the fluoroquinolone core. The chirality of the azepane moiety is crucial as it influences the pharmacodynamic and pharmacokinetic properties of the final drug. smolecule.com
Synthetic strategies used to build complex azepanes often involve reactions that can be considered functionalization steps. For example, in the synthesis of pentahydroxyazepanes, a key step is the hydrolysis of an oxazolidinone ring using lithium hydroxide (B78521) or sodium hydroxide to unmask a primary amine, which then participates in cyclization. nih.gov Furthermore, intramolecular reductive amination is a common method to form the azepane ring, which itself is a functionalization that transforms a linear amino aldehyde into a cyclic amine. nih.govacs.org These examples highlight how the amine functionality is both introduced and utilized in subsequent synthetic transformations to build the final complex molecular architecture.
N-Protection and Deprotection Strategies (e.g., Cbz, Boc)
In the multi-step synthesis of complex molecules containing the this compound scaffold, protection of the amine groups is often necessary to prevent unwanted side reactions. researchgate.net The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are among the most common protecting groups employed for this purpose. masterorganicchemistry.comtotal-synthesis.com
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukchemistrysteps.com This method is valued for its high yields and mild reaction conditions. fishersci.co.uk The flexibility of the process allows for various solvents, including water, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). fishersci.co.uk Deprotection of the Boc group is generally achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the carbamate (B1207046) to release the free amine. masterorganicchemistry.comfishersci.co.ukchemistrysteps.com
The Cbz group , introduced using benzyl (B1604629) chloroformate (Cbz-Cl), offers an alternative protection strategy. total-synthesis.com A key advantage of the Cbz group is its stability in both acidic and basic conditions. chemistrysteps.com Removal of the Cbz group is commonly accomplished through catalytic hydrogenolysis, a reduction reaction using hydrogen gas and a palladium catalyst (Pd/C). masterorganicchemistry.comtotal-synthesis.com This orthogonality with the acid-labile Boc group allows for selective deprotection in molecules with multiple protected amines. masterorganicchemistry.com
Novel methods for deprotection have also been developed. For example, a nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) has been shown to be effective for Cbz-protected amines, offering an alternative to standard hydrogenolysis. organic-chemistry.orgorganic-chemistry.org
Table 1: Common N-Protection and Deprotection Strategies
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Features |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) masterorganicchemistry.comfishersci.co.uk | Most common in non-peptide chemistry, mild protection conditions. fishersci.co.uk |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) masterorganicchemistry.comtotal-synthesis.com | Stable to acids and bases, orthogonal to Boc. total-synthesis.comchemistrysteps.com |
Reactions at the Amine Functionality (e.g., Acylation, Alkylation, Condensation)
The primary amine of this compound is a versatile functional group that can undergo a variety of chemical transformations to create a diverse range of derivatives.
Acylation reactions involve the treatment of the amine with acylating agents like acyl chlorides or anhydrides to form amides. smolecule.com This reaction is fundamental in the synthesis of many pharmaceutical compounds. For instance, N-Cbz-protected amino acids can react with amines in the presence of methanesulfonyl chloride to form amides without racemization. organic-chemistry.org
Alkylation introduces alkyl groups onto the amine nitrogen, leading to secondary or tertiary amines. smolecule.com This can be achieved by reacting the amine with alkyl halides. smolecule.com Reductive amination, another alkylation method, involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent. nih.gov
Condensation reactions of this compound are also synthetically important. For example, reaction with carbonyl compounds can lead to the formation of various heterocyclic structures. smolecule.com The synthesis of (3R,7R)-1-benzyl-7-(hydroxymethyl)azepan-3-ol has been achieved through a ring expansion reaction. researchgate.net
Table 2: Key Reactions at the Amine Functionality
| Reaction Type | Reagents | Product Type |
| Acylation | Acyl chlorides, Anhydrides smolecule.com | Amides |
| Alkylation | Alkyl halides smolecule.com | Secondary/Tertiary Amines |
| Condensation | Aldehydes, Ketones smolecule.com | Heterocyclic derivatives |
Formation of Schiff Bases for Subsequent Transformations
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. smolecule.comslideshare.nettaylorandfrancis.com This reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group). taylorandfrancis.comresearchgate.net
The formation of Schiff bases from this compound provides a valuable synthetic intermediate for further chemical modifications. smolecule.com These imine intermediates can be involved in a variety of subsequent transformations, including reduction to form secondary amines or participation in cycloaddition reactions. The reaction of an aromatic aldehyde with an amine to form a Schiff base is a key step in the synthesis of various ligands. researchgate.net For instance, the condensation of 3-aminobenzanthrone (B1253024) with heterocyclic aldehydes leads to the formation of benzanthrone (B145504) azomethines. mdpi.com
The versatility of Schiff bases makes them important synthons in organic synthesis, allowing for the construction of complex molecular architectures. rsc.org
Applications and Pharmacological Relevance of R Azepan 3 Amine Derivatives
Role as a Key Pharmaceutical Intermediate
(R)-Azepan-3-amine is recognized for its pivotal role as an intermediate in the synthesis of complex pharmaceutical agents, most notably in the realm of antibiotics and kinase inhibitors.
The synthetic pathways leading to Besifloxacin (B178879) can also yield related compounds, including regioisomers and impurities, where this compound plays a role. For instance, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride has been identified as an N-substituted regioisomer of Besifloxacin, formed during its synthesis from precursors like (R)-tert-butyl 3-aminoazepane-1-carboxylate mdpi.comresearchgate.netallfordrugs.com. The precise control over the stereochemistry of the azepane amine is crucial not only for synthesizing the active pharmaceutical ingredient but also for understanding and controlling the formation of potential impurities or regioisomers that may arise during manufacturing researchgate.netresearchgate.netallfordrugs.com.
Contribution to Novel Drug Discovery and Development Initiatives
Beyond its established role in antibiotic synthesis, the azepane scaffold, often incorporating the stereochemistry provided by this compound, is increasingly recognized for its potential in developing novel therapeutic agents, particularly kinase inhibitors.
The azepane ring system has emerged as a valuable scaffold in the design of inhibitors for various protein kinases, including Protein Kinase B (PKB, also known as Akt) and Protein Kinase A (PKA) nih.govacs.orgacs.orgresearchgate.netnih.gov. These kinases are critical regulators of cellular processes such as growth, proliferation, and survival, making them attractive targets for cancer therapy and other diseases. Derivatives incorporating the azepane core have demonstrated significant inhibitory activity against these kinases. For example, azepane derivatives have been developed from lead compounds like (-)-balanol, showing potent inhibition of PKB-α with IC50 values in the low nanomolar range acs.orgacs.org. Studies have also explored piperidine-azepane hybrids as kinase inhibitors, with some exhibiting potent PKB/Akt inhibition vulcanchem.com.
Potential in Neuropharmacological Agents (e.g., Dopamine (B1211576) Regulation, Serotonin (B10506) Receptor Modulators)
The azepane ring system is a recognized structural element in compounds targeting the central nervous system (CNS). Research indicates that derivatives incorporating azepane scaffolds can modulate key neurotransmitter systems, including those involving dopamine and serotonin.
Monoamine Transporter Inhibition: N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters. Specifically, compounds like (R,R)-1a have shown significant selectivity towards norepinephrine (B1679862) (NET) and dopamine transporter (DAT) inhibition, with notable activity also observed for the serotonin transporter (SERT). These findings suggest a potential role for such azepane derivatives in addressing neuropsychiatric disorders acs.orgnih.gov.
Dopamine Receptor Ligands: The 1-phenylbenzazepine scaffold is a well-established template for developing ligands targeting D1-like dopamine receptors. Compounds based on this structure have been utilized as research tools and have shown potential in modulating drug-seeking behaviors cuny.edu. Furthermore, novel aza-analogous ergoline (B1233604) derived scaffolds have demonstrated potent activity as ligands for both serotonin 5-HT6 and dopamine D2 receptors, acting as antagonists or agonists with varying intrinsic activities nih.gov.
Serotonin Receptor Modulation: Derivatives stemming from 1-aminohomopiperidine, a related azepane precursor, have displayed significant activity as serotonin receptor modulators. Certain derivatives exhibit high affinity for the serotonin 1A receptor (S1R), a target implicated in mood regulation and anxiety disorders .
Broader Neuropharmacological Effects: Azepine-based drugs are recognized for their use in treating conditions such as Parkinson's and Alzheimer's diseases, owing to their anticonvulsant properties and potential as tranquilizers researchgate.net. A complex azepine compound, 1H-Azepine, hexahydro-4-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)oxy)-1-methyl-, maleate (B1232345) (1:1), suggests potential neuropsychotropic effects, including antidepressant, antipsychotic, and anxiolytic activities ontosight.ai. Dopamine itself and its derivatives are also being investigated for their role in modulating pathological elements in Alzheimer's disease, including oxidative stress and inflammation researchgate.net.
Development of Anticancer Agents Utilizing Azepane Moieties
The azepane scaffold also features in the design of molecules with potential anticancer activity. While direct research on this compound as an anticancer agent is limited, the broader azepane framework has been explored in this context. For instance, pyrazole-substituted azepine derivatives have shown promising antimicrobial and anti-inflammatory activities, with some compounds exhibiting good bacterial inhibition derpharmachemica.com. The inherent structural flexibility and diverse functionalization possibilities of the azepane ring make it a candidate for developing novel chemotherapeutic agents.
Targeting Epidermal Growth Factor Receptor (EGFR) Antagonists (e.g., Telcagepant)
While not directly detailing this compound's role, the broader azepane structure is relevant in the development of receptor antagonists. For example, researchers have optimized calcitonin gene-related peptide (CGRP) receptor antagonists based on caprolactam and azepane cores. The development of MK-0974 (telcagepant), a CGRP receptor antagonist for migraine treatment, involved azepane derivatives, highlighting the utility of this scaffold in targeting specific receptor systems researchgate.net. While this does not directly link to EGFR, it demonstrates the azepane moiety's utility in complex drug design targeting specific receptors.
IκB Kinase (IKK) Complex Inhibition by Azepane Derivatives
Research has indicated that (R)-3-Amino-hexahydro-1H-azepin, a close relative of this compound, is used as an intermediate in the preparation of ureido thiophene (B33073) carboxamides that function as checkpoint kinase inhibitors researchgate.net. Checkpoint kinases, such as IκB Kinase (IKK), play critical roles in cellular signaling pathways, including inflammation and cell survival. The use of azepane derivatives in developing inhibitors for such kinase complexes suggests a potential avenue for therapeutic intervention in inflammatory diseases and cancer.
Advanced Heterocyclic Compound Synthesis
The synthesis of complex heterocyclic compounds, including those featuring the azepane ring, is a critical area of research, with this compound serving as a key intermediate.
Synthesis of Heavily Hydroxylated Azepane Iminosugars
While specific details on the synthesis of "heavily hydroxylated azepane iminosugars" directly involving this compound are not extensively detailed in the provided snippets, the general synthesis of azepane derivatives is well-documented. For instance, this compound itself can be synthesized through methods like the catalytic reduction of azepan-2-one (B1668282) derivatives or via esterification and cyclization reactions acs.org. The development of efficient and stereoselective synthetic routes for functionalized azepanes is crucial for accessing diverse chemical libraries for drug discovery.
Applications in Fine Chemical and Agrochemical Production
This compound and its derivatives find applications beyond pharmaceuticals. Its reactive amine functional group makes it a useful intermediate in the production of fine chemicals and potentially agrochemicals acs.org. The versatility of the azepane scaffold allows for its incorporation into molecules designed for various industrial applications, leveraging its unique structural and chemical properties.
Analytical and Computational Approaches in R Azepan 3 Amine Research
Spectroscopic and Chromatographic Characterization Techniques
A combination of spectroscopic and chromatographic methods provides a full profile of (R)-Azepan-3-amine, from its atomic connectivity to its enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. wiley.com Both ¹H and ¹³C NMR are employed to provide detailed information about the molecular framework.
In a typical ¹H NMR spectrum of an azepane derivative, the protons on the seven-membered ring produce signals in the range of 1.5-4.0 ppm. vulcanchem.com For a related compound, (R)-3-amino piperidine (B6355638) dihydrochloride, the proton signals are observed at specific chemical shifts: δ 1.70-1.76 (m, 1H), 1.78-1.87 (m, 1H), 2.09-2.14 (m, 1H), 2.25-2.28 (m, 1H), 2.97-3.10 (m, 2H), 3.45-3.49 (m, 1H), 3.58-3.68 (m, 1H), and 3.69-3.73 (m, 1H). google.com For derivatives of this compound, such as (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, the azepane ring protons appear as multiplets between 1.60 and 4.37 ppm. researchgate.net
¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. The carbonyl carbon in carbamate (B1207046) derivatives typically resonates around 155-156 ppm, while the azepane ring carbons appear in the 25-55 ppm region. vulcanchem.com In the case of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, the carbon signals of the azepane ring are observed at specific chemical shifts. researchgate.net
Table 1: Representative NMR Data for Azepane Derivatives
| Nucleus | Chemical Shift (ppm) Range | Notes |
|---|---|---|
| ¹H | 1.5 - 4.0 | Azepane ring protons vulcanchem.com |
| ¹³C | 25 - 55 | Azepane ring carbons vulcanchem.com |
| ¹³C | 155 - 156 | Carbonyl carbon in carbamate derivatives vulcanchem.com |
Mass Spectrometry for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the identity of this compound and its derivatives. researchgate.net It is also valuable for assessing the purity of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. rsc.org
Common fragmentation patterns observed in the mass spectra of azepane derivatives include the molecular ion peak and fragments resulting from the cleavage of the azepane ring or substituent groups. vulcanchem.com For instance, in the analysis of benzyl (B1604629) azepan-3-ylcarbamate, the loss of the benzyl group is a characteristic fragmentation. vulcanchem.com
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of this compound and for profiling any impurities. researchgate.net Chiral HPLC methods, in particular, are essential for separating enantiomers and assessing the enantiomeric excess of the target compound. nih.govchromatographyonline.commdpi.comcsfarmacie.cz
The separation of enantiomers on a chiral stationary phase (CSP) is a common approach. chromatographyonline.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for the resolution of chiral amines and their derivatives. mdpi.com The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol (B145695) or isopropanol, is crucial for achieving optimal separation. chromatographyonline.com For basic compounds like this compound, the addition of a small amount of an amine, such as diethylamine, to the mobile phase can improve peak shape and resolution. chromatographyonline.com
Reversed-phase HPLC methods can also be developed for purity analysis. These methods typically use a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov
Chiral Gas Chromatography (GC) for Enantiomeric Purity Determination
Chiral Gas Chromatography (GC) is another powerful technique for determining the enantiomeric purity of volatile chiral compounds like this compound, often after derivatization to increase volatility. The purity of the related compound (3R)-3-aminoazepane has been assessed using chiral GC, achieving an enantiomeric excess of 99.2%. researchgate.net The diastereomeric ratio of related chiral tertiary amines can also be determined by GC analysis. rsc.org
X-ray Crystallography for Absolute Configuration and Binding Conformations
X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.govacs.org This technique has been instrumental in confirming the (R)-configuration of azepane derivatives and in studying their binding conformations when complexed with biological targets like proteins. ebi.ac.uknih.govproteopedia.org
For example, the crystal structure of protein kinase A in complex with an azepane derivative revealed the specific interactions and conformational changes in both the ligand and the protein. nih.gov Similarly, the absolute configuration of enantiomers of a related compound was determined by X-ray crystallography. nih.gov The analysis of co-crystals of azepane-based inhibitors with their target enzymes has provided valuable insights for structure-based drug design, rationalizing the observed activities of different molecules. nih.govresearchgate.net
Computational Modeling and Simulation Studies
Computational methods are increasingly used to complement experimental data and to provide deeper insights into the properties and behavior of this compound and its analogs.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein. researchgate.netneliti.comrsc.orgscielo.org.mxpjmhsonline.com These studies can help to understand the key interactions that stabilize the ligand-protein complex and can guide the design of more potent and selective inhibitors. aurigeneservices.commdpi.com For instance, molecular docking studies of azepanone derivatives with cholinesterases have been used to evaluate their binding modes and interatomic interactions. researchgate.net
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its complexes with biological targets over time. genominfo.orgkit.edu These simulations provide information on the conformational flexibility of the ligand and the protein, as well as the stability of their interactions.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in visualizing and understanding the interactions between azepane-based ligands and their target proteins at an atomic level.
Molecular docking is employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rsc.orgnih.gov This method helps in identifying key binding modes and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.gov For instance, molecular modeling studies based on the crystal structure of protein kinase A (PKA) in complex with an azepane-derived inhibitor were used to guide the design of new, more stable derivatives. acs.org
Following docking, molecular dynamics simulations are often performed to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. rsc.orgnih.govmdpi.com MD simulations provide insights into the dynamic behavior of the complex, helping to validate the docking results and confirm the stability of the ligand within the binding pocket. rsc.orgmdpi.com These simulations can reveal subtle conformational changes and the persistence of key interactions, offering a more accurate picture of the binding event. mdpi.com
Structure-Activity Relationship (SAR) Elucidation through Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. Computational methods accelerate and refine this process for azepane derivatives. By analyzing the SAR, researchers can identify which parts of the molecule are essential for its pharmacological effect and which can be modified to improve properties like potency and selectivity. osti.govacs.org
For example, in the development of nerve agent reactivators, SAR studies were undertaken to improve the passive diffusion of azepane-containing amido-oximes across the blood-brain barrier. osti.gov Similarly, extensive SAR investigations within a library of quinolone compounds, some featuring amine-based side chains including azepane, were conducted to optimize activity against Mycobacterium tuberculosis. acs.org In another study focusing on cathepsin K inhibitors, the substitution of a methyl group on the azepanone core was explored. researchgate.net The findings demonstrated that the specific position and stereochemistry of the methyl group significantly influenced both the inhibitory potency against cathepsin K and the pharmacokinetic properties of the compounds. researchgate.net These examples highlight how computational analysis combined with synthetic modification drives the optimization of lead compounds.
In Vitro and In Vivo Pharmacological Evaluation of Azepane Derivatives
Following computational design and synthesis, azepane derivatives undergo rigorous pharmacological testing to determine their activity and behavior in biological systems.
Enzymatic Assays for Inhibitory Activity (e.g., IC50 Determination)
Enzymatic assays are a cornerstone of in vitro pharmacological evaluation, used to quantify the inhibitory potency of a compound against a specific enzyme target. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, representing the concentration of a drug required to inhibit the activity of a target enzyme by 50%.
Derivatives of the azepane scaffold have been evaluated against a range of enzymes. For example, novel azepane derivatives were assessed for their ability to inhibit protein kinase B (PKB-α) and protein kinase A (PKA). acs.orgresearchgate.net One such derivative, N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide (compound 4), demonstrated high potency with an IC50 value of 4 nM against PKB-α. acs.orgresearchgate.net In the context of Alzheimer's disease research, a benzothiazole (B30560) derivative featuring an azepanyl group showed inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 5.91 μM. uniba.it Furthermore, certain azepane derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR), with one compound showing an IC50 of 0.008 μM against the L858R/T790M mutant form of the enzyme. google.comgoogle.com
| Compound/Derivative Type | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide | Protein Kinase B (PKB-α) | 4 nM | acs.orgresearchgate.net |
| (R,E)-N-(7-chloro-1-(1-(4-(dimethylamino)but-2-enoyl)azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide | EGFR (L858R/T790M) | 0.008 µM | google.comgoogle.com |
| Azepanyl-linked benzothiazole (Compound 4b) | Acetylcholinesterase (AChE) | 5.91 µM | uniba.it |
| Tetrahydroxyazepane derivatives | Acid-β-glucosidase (GCase) | Low micromolar to millimolar range | nih.gov |
Plasma Stability Assessments of Therapeutically Relevant Azepane Derivatives
The stability of a drug candidate in plasma is a critical pharmacokinetic parameter, as instability can lead to rapid clearance from the body and reduced efficacy. Assays are conducted by incubating the compound in plasma and measuring the percentage of the parent compound remaining over time. osti.gov
In the development of protein kinase B inhibitors, an initial lead compound containing an ester moiety was found to be unstable in plasma. acs.orgresearchgate.net This led to the design of an amide-linked derivative (compound 4), which exhibited good plasma stability. acs.orgresearchgate.net Another study on a potential nerve agent reactivator, LLNL-02, which contains an azepine ring, showed that over 90% of the parent compound remained after a one-hour incubation in human plasma, indicating good stability. osti.gov Similarly, a novel antiplasmodial azepanylcarbazole amino alcohol, compound (−)-1, demonstrated excellent microsomal stability across multiple species. nih.gov The stability of a compound is often influenced by its functional groups; esters and some amides are more susceptible to hydrolysis by plasma enzymes. researchgate.net
| Compound/Derivative | Key Structural Feature | Stability Finding | Reference |
|---|---|---|---|
| (-)-balanol-derived lead structure (1) | Ester moiety | Found to be plasma unstable. | acs.orgresearchgate.net |
| Compound 4 (PKB inhibitor) | Amide linkage (replaced ester) | Found to be plasma stable. | acs.orgresearchgate.net |
| LLNL-02 | Tertiary amine in azepine ring | >90% of parent compound remains after 1 hour in human plasma. | osti.gov |
| Compound (−)-1 (Antiplasmodial) | Azepanylcarbazole amino alcohol | Excellent microsomal stability across species. | nih.gov |
Q & A
Q. How can researchers verify the enantiomeric purity of (R)-Azepan-3-amine during synthesis?
To confirm enantiomeric purity, employ chiral analytical techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) with chiral shift reagents. Compare retention times or spectral splitting patterns against authenticated standards. Ensure synthesis protocols explicitly detail reaction conditions (e.g., temperature, catalysts) to minimize racemization risks . Reproducibility requires rigorous documentation of instrumentation parameters and calibration methods .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm molecular structure and stereochemistry.
- Mass spectrometry (MS) for molecular weight validation.
- Infrared (IR) spectroscopy to identify functional groups (e.g., amine stretches).
- High-resolution chromatography (HPLC, GC) to assess purity. Cross-reference spectral data with literature or computational simulations (e.g., density functional theory) to resolve ambiguities .
Q. How should researchers design a scalable synthesis route for this compound while minimizing impurities?
Optimize reaction parameters (solvent, catalyst loading, temperature) using design-of-experiments (DOE) approaches. Monitor intermediate purity at each step via thin-layer chromatography (TLC) or inline spectroscopy. Validate scalability by testing batch reproducibility and conducting stability studies on final products .
Advanced Research Questions
Q. What experimental strategies address contradictory reports on the biological activity of this compound?
- Systematic replication : Reproduce studies under identical conditions, noting variables like solvent purity, storage conditions, and assay protocols.
- Meta-analysis : Compare dose-response curves, cell lines, or enzymatic assays across studies to identify confounding factors.
- Advanced analytics : Use LC-MS/MS or isotopic labeling to trace degradation products or metabolites that may influence activity .
Q. How can computational modeling enhance the understanding of this compound’s reactivity in catalytic systems?
- Perform docking studies to predict binding affinities with target enzymes or receptors.
- Use molecular dynamics simulations to analyze conformational stability under physiological conditions.
- Validate models with experimental kinetic data (e.g., turnover frequencies, activation energies) to refine computational parameters .
Q. What ethical and methodological considerations apply when sharing this compound research data containing sensitive pharmacological findings?
- Data anonymization : Remove identifiers linking data to specific patients or proprietary compounds.
- Controlled access : Use repositories with embargo options or tiered access permissions to balance openness with intellectual property rights.
- Compliance : Adhere to GDPR or institutional review board (IRB) guidelines for handling personal or clinical data .
Q. How should researchers resolve discrepancies between theoretical and experimental results in this compound’s reaction mechanisms?
- Sensitivity analysis : Identify which computational assumptions (e.g., solvent effects, transition-state approximations) most impact outcomes.
- Isotopic labeling : Track reaction pathways experimentally to validate or refute mechanistic hypotheses.
- Peer collaboration : Engage interdisciplinary teams to reconcile spectroscopic, kinetic, and computational data .
Methodological Guidelines
- Reproducibility : Document synthesis protocols, instrument calibration, and raw data archiving to enable independent verification .
- Data integrity : Use electronic lab notebooks (ELNs) with timestamped entries to prevent data loss or manipulation .
- Interdisciplinary validation : Combine synthetic, analytical, and computational workflows to strengthen conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
